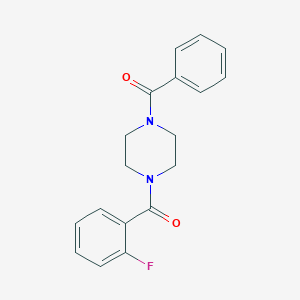
1-Benzoyl-4-(2-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-4-(2-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Structure and Synthesis
1-Benzoyl-4-(2-fluorobenzoyl)piperazine is characterized by the presence of a piperazine ring substituted with benzoyl groups. The synthesis typically involves the reaction of piperazine derivatives with benzoyl chlorides, allowing for the introduction of various functional groups that can modulate biological activity. The incorporation of fluorine atoms is significant as they can enhance the pharmacokinetic properties of the resulting compounds, such as increased lipophilicity and metabolic stability .
Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can significantly inhibit cell growth in liver (e.g., HEPG2), breast (e.g., MCF7), and colon cancer (e.g., HCT-116) cell lines . The mechanism of action often involves inducing apoptosis and disrupting cellular signaling pathways crucial for cancer cell survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 5.0 |
| MCF7 | 3.2 | |
| HCT-116 | 4.8 |
Nootropic Activity
Another area of interest is the nootropic potential of piperazine derivatives. Compounds similar to this compound have been reported to enhance cognitive functions and may be useful in treating neurodegenerative diseases such as Alzheimer's disease . The nootropic effects are attributed to their ability to modulate neurotransmitter systems, particularly through the enhancement of acetylcholine release.
Mechanistic Studies
Studies utilizing molecular docking and kinetic assays have elucidated the binding interactions of these compounds with target enzymes, such as tyrosinase. For example, a derivative featuring a similar piperazine structure was shown to act as a competitive inhibitor against tyrosinase, demonstrating significant inhibitory activity compared to standard inhibitors like kojic acid . This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders.
Table 2: Inhibitory Activity on Tyrosinase
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.18 |
| Kojic Acid | 17.76 |
属性
分子式 |
C18H17FN2O2 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
[4-(2-fluorobenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI 键 |
HUHRGLLCSXXACQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
规范 SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















